molecular formula C11H12FNO3 B1438663 5-Fluoro-2-morpholinobenzoic acid CAS No. 1096880-75-9

5-Fluoro-2-morpholinobenzoic acid

Cat. No. B1438663
CAS RN: 1096880-75-9
M. Wt: 225.22 g/mol
InChI Key: WNAOSSZZNGQFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-morpholinobenzoic Acid is a chemical compound with the molecular formula C11H12FNO3 . It has an average mass of 225.216 Da and a monoisotopic mass of 225.080124 Da . This compound is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Pharmacokinetics in Cancer Treatment

5-Fluoro-2-morpholinobenzoic acid, as a derivative of 5-Fluorouracil (5-FU), plays a significant role in cancer pharmacotherapy. 5-FU, primarily used in treating colon cancer, demonstrates variability in its pharmacokinetic profile. The plasma levels of its metabolites like 5-fluoro-5,6-dihydrouracil (5-FUH2), are crucial in understanding the drug's efficacy and toxicity (Casale et al., 2004).

Characterization and Synthesis for Biological Activities

The synthesis and characterization of similar compounds, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been explored for their antibacterial, antioxidant, anti-TB, and anti-diabetic activities. These derivatives demonstrate notable antibacterial and anti-TB activity, providing insights into the potential applications of this compound in medical research (Mamatha et al., 2019).

Inhibition of NF-kappa B in Cancer Therapy

Research on the inhibition of NF-kappa B, a transcription factor with antiapoptotic properties, indicates that compounds like this compound could be instrumental in enhancing the cytotoxic effect of 5-FU in colon cancer therapy (Vobořil et al., 2004).

Pharmacogenetics in Colorectal Cancer Therapy

The efficacy and toxicity of anticancer drugs, including derivatives of 5-FU, are significantly influenced by individual genetic variability. Studies emphasize the need for personalized approaches in colorectal cancer therapy, considering genetic factors in drug metabolism and transport (Mohelníková-Duchoňová et al., 2014).

Fluorescence Sensing and Solvent Effects

Research on novel fluorescein derivatives, such as [2-Morpholine-4-(6-chlorine-1,3,5-s-triazine)-amino]fluorescein, derived from similar chemical structures, indicates potential in solvent, proton, and metal ion sensing. These studies highlight the influence of different solvents and pH values on the fluorescence properties of such compounds, suggesting potential applications in chemical sensing and analysis (Ge et al., 2015).

Safety and Hazards

According to the Safety Data Sheet, 5-Fluoro-2-morpholinobenzoic Acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-fluoro-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAOSSZZNGQFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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